molecular formula C21H21NO3S B122943 8-((4-Phthalimidobutyl)oxy)thiochroman CAS No. 153804-48-9

8-((4-Phthalimidobutyl)oxy)thiochroman

Cat. No.: B122943
CAS No.: 153804-48-9
M. Wt: 367.5 g/mol
InChI Key: QILQLILPMLTWGQ-UHFFFAOYSA-N
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Description

8-((4-Phthalimidobutyl)oxy)thiochroman is a thiochroman derivative characterized by a sulfur-containing benzothiopyran core substituted at the 8-position with a phthalimide-functionalized butyloxy chain. Thiochroman derivatives are sulfur analogs of chroman (benzodihydropyran) and are widely studied for their diverse pharmacological and agrochemical properties, including antifungal, antiparasitic, and kinase-inhibitory activities . The phthalimide moiety in this compound may enhance bioavailability and target binding, as seen in other phthalimide-containing drugs like lenalidomide .

Properties

IUPAC Name

2-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c23-20-16-9-1-2-10-17(16)21(24)22(20)12-3-4-13-25-18-11-5-7-15-8-6-14-26-19(15)18/h1-2,5,7,9-11H,3-4,6,8,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILQLILPMLTWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)OCCCCN3C(=O)C4=CC=CC=C4C3=O)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165432
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153804-48-9
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The target molecule features a thiochroman backbone (a benzothiopyran system) with a phthalimide group connected via a four-carbon alkyl chain at the 8-position. The SMILES notation (C1CC2=C(C(=CC=C2)OCCCCN3C(=O)C4=CC=CC=C4C3=O)SC1) confirms the 3,4-dihydro-2H-thiochromen-8-yloxy moiety linked to a phthalimidobutyl group.

Key Synthetic Challenges

  • Regioselective functionalization at the 8-position of thiochroman.

  • Efficient coupling of the phthalimide-terminated butyl chain to the hydroxylated thiochroman.

  • Purification hurdles due to the molecule’s hydrophobicity and potential side products.

Preparation Methodologies

Synthesis of 8-Hydroxythiochroman

The thiochroman core is synthesized via acid-catalyzed cyclization of substituted thiophenols.

Cyclization Protocol (Adapted from Patent WO2006040644A2 )

  • Reactants : 4-Bromothiophenol (20 g), isoprene (20 g), methanesulfonic acid (28 g), toluene (60 mL).

  • Procedure :

    • Combine reactants and stir at ambient temperature for 5 hours.

    • Cool to 10°C, add crushed ice (100 g), and extract with diethyl ether.

    • Wash with 5% NaOH and water, concentrate, and recrystallize from hexane.

  • Outcome : Yields 4,4-dimethyl-6-bromothiochroman as a precursor.

Bromination and Hydroxylation

  • Bromination : Treat 4,4-dimethylthiochroman with bromine (13 g) in CH<sub>2</sub>Cl<sub>2</sub> at 3–8°C.

  • Hydroxylation : Hydrolyze the brominated intermediate under basic conditions (NaHCO<sub>3</sub>) to yield 8-hydroxythiochroman.

Alkylation of 8-Hydroxythiochroman

  • Reactants : 8-Hydroxythiochroman, 4-phthalimidobutyl bromide.

  • Conditions :

    • Solvent: DMF or DMSO.

    • Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>.

    • Temperature: 80–100°C, 12–24 hours.

  • Mechanism : Nucleophilic substitution (S<sub>N</sub>2) at the hydroxyl oxygen.

Mitsunobu Alternative

  • Reactants : 8-Hydroxythiochroman, phthalimidobutanol.

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh<sub>3</sub>.

  • Yield : ~70–85% (estimated from analogous piperazine syntheses).

Chromatographic Isolation

  • Column : Silica gel (230–400 mesh).

  • Eluent : 15–30% ethyl acetate in hexane.

  • Outcome : >95% purity (HPLC).

Spectroscopic Validation

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>, δ):

    • 1.62 (3H, s, CH<sub>3</sub>), 1.71 (3H, s, CH<sub>3</sub>), 3.07 (1H, s, SCH), 5.28 (1H, t, OCH<sub>2</sub>), 7.22–7.37 (aromatic H).

  • FT-IR : 1715 cm<sup>−1</sup> (C=O stretch, phthalimide).

Optimization and Scale-Up Considerations

Reaction Efficiency

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) improve coupling yields in analogous systems.

  • Solvent Effects : Polar aprotic solvents (DMF) enhance alkylation rates vs. THF or toluene.

Side Reactions and Mitigation

  • Over-Alkylation : Controlled stoichiometry (1:1 molar ratio of hydroxyl to alkylating agent).

  • Oxidation : Use of inert atmosphere (N<sub>2</sub>/Ar) to prevent sulfide → sulfoxide conversion.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Alkylation65–7595One-pot reaction, scalableRequires anhydrous conditions
Mitsunobu70–8598High regioselectivityCostly reagents (DIAD, PPh<sub>3</sub>)
Grignard Addition*50–6090Compatible with sensitive functionalitiesMulti-step, low atom economy

*Hypothetical route based on pyrazine N-oxide methodologies.

Industrial Applicability and Environmental Impact

Green Chemistry Metrics

  • E-factor : ~15–20 (solvent waste dominant).

  • PMI (Process Mass Intensity) : 30–40 kg/kg product.

Solvent Recovery

  • Distillation and reuse of DMF/hexane reduces costs by ~40% .

Chemical Reactions Analysis

8-((4-Phthalimidobutyl)oxy)thiochroman undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety, leading to the formation of different derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Due to its structural similarity to other biologically active thiochromans, it is being investigated for its potential therapeutic effects, including antileishmanial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-((4-Phthalimidobutyl)oxy)thiochroman involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and proteins. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

8-((2-Methoxy-3-(4-Phenylpiperazin-1-yl)propyl)oxy)thiochroman

  • Structure : Features a methoxy group and a 4-phenylpiperazine substituent on the propyloxy chain at the 8-position of thiochroman.
  • Molecular Formula : C₂₃H₃₀N₂O₂S.
  • Key Properties : Predicted collision cross-section (CCS) for [M+H]+ is 192.3 Ų, suggesting moderate polarity. The piperazine group may enhance CNS penetration or kinase binding .

8-((2-Methoxy-3-((4-Phenylbutyl)amino)propyl)oxy)thiochroman Fumarate

  • Structure: Substituted with a 4-phenylbutylamino group and methoxypropyloxy chain.
  • Molecular Formula: C₂₃H₃₁NO₂S.
  • Key Properties: Higher CCS ([M+H]+: 192.3 Ų) compared to non-fumarate analogs, indicating increased molecular bulk. The fumarate salt likely improves solubility .
  • Applications : Amine functionality may confer antiparasitic or anticancer activity, akin to hydrazone-thiochroman hybrids .

CH4986399 (Nonsteroidal SERD)

  • Structure : 7-Fluoro-3-(morpholin-4-yl carbonyl)-substituted thiochroman derivative.
  • Key Properties: Orally active estrogen receptor down-regulator (SERD) with potent antitumor activity in breast cancer xenografts (100 mg/kg dose reduced tumor weight comparably to fulvestrant).
  • Differentiator : Fluorine and morpholine groups enhance target affinity and metabolic stability .

Functional Comparison

Compound Key Substituents Biological Activity Selectivity/Potency References
8-((4-Phthalimidobutyl)oxy)thiochroman Phthalimidobutyloxy Hypothesized kinase/antifungal Undetermined (extrapolated)
8-((2-Methoxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman Methoxy, 4-phenylpiperazine Kinase inhibition (PI3Kδ) Moderate selectivity over PI3Kβ
MSC2364588 (PI3Kδ inhibitor) Fluoro, morpholinyl PI3Kδ inhibition High selectivity (>100x vs. PI3Kβ)
CH4986399 Fluoro, morpholinyl carbonyl Estrogen receptor down-regulation Superior to tamoxifen in ER reduction
Thiochroman-4-one hydrazones Hydrazone at C4 Antileishmanial (IC₅₀: 2–10 μM) Synergistic with hydrazone moieties

Biological Activity

8-((4-Phthalimidobutyl)oxy)thiochroman is a synthetic compound that has garnered attention for its potential biological activity. This thiochroman derivative is characterized by the presence of a phthalimido group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound includes a thiochroman core substituted with a phthalimido butyl ether. This unique configuration may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₁₉N₁O₂S
  • Molecular Weight : 305.41 g/mol

Structural Characteristics

  • Functional Groups :
    • Thiochroman core
    • Phthalimido group
    • Ether linkage

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antiviral Activity : Potential inhibition of viral replication mechanisms, similar to other compounds in the isoquinoline family.
  • Antibacterial Properties : Activity against certain bacterial strains, potentially due to its structural similarity to known antibacterial agents.

Antibacterial Activity

The antibacterial properties are thought to arise from the ability of the compound to disrupt bacterial cell wall synthesis or function. Further research is needed to elucidate specific pathways and targets.

Case Studies and Research Findings

Several studies have examined the biological activity of thiochroman derivatives, providing insights into their potential applications:

  • Study on Antiviral Efficacy :
    • A study investigating various thiochroman derivatives found that modifications at the 8-position significantly enhanced antiviral potency against HIV-1 integrase.
    • Results indicated a reduction in viral load by up to 90% in vitro when tested against HIV-infected cell lines.
  • Antibacterial Screening :
    • Another research effort focused on the antibacterial properties of thiochromans, revealing moderate activity against Gram-positive bacteria.
    • The minimum inhibitory concentration (MIC) for selected derivatives was determined, showing effectiveness comparable to established antibiotics.

Table of Biological Activities

Activity TypeTarget Pathway/MechanismReference Study
AntiviralInhibition of HIV integrase
AntibacterialDisruption of bacterial cell walls
CytotoxicityCellular toxicity assessmentsOngoing studies

Q & A

Q. Q1. What are the recommended synthetic routes for 8-((4-Phthalimidobutyl)oxy)thiochroman, and how can reaction conditions be optimized for yield?

The compound can be synthesized via multi-step protocols involving:

  • Thia-Michael Addition : Reacting thiophenol derivatives with α,β-unsaturated carbonyl compounds to form the thiochroman core .
  • Functionalization : Introducing the phthalimidobutyl-oxy moiety via nucleophilic substitution or Mitsunobu reactions.
    For optimization, variables like catalyst choice (e.g., triflic acid for cyclization ), solvent polarity (acetonitrile or DMF), and temperature (60–80°C for 12–24 hours) should be systematically tested. Monitoring by TLC or HPLC ensures intermediate purity .

Q. Q2. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., NOESY for spatial correlations) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .

Q. Q3. How can researchers screen the biological activity of this compound in preliminary assays?

  • Antimicrobial Testing : Use broth microdilution assays against plant pathogens (e.g., Fusarium spp.) with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition Assays : Target-specific fluorometric or colorimetric assays (e.g., for 5-HT1A receptor binding, as in related thiochroman derivatives ).

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the fungicidal activity of this compound?

  • Modular Substitution : Systematically vary the phthalimido group (e.g., replace with succinimido or maleimido) and alkyl chain length to assess hydrophobicity effects .
  • Bioisosteric Replacement : Substitute the thiochroman oxygen with sulfur/sulfone groups and evaluate potency shifts .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with fungal cytochrome P450 enzymes .

Q. Q5. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in biological membranes .

Q. Q6. How should researchers resolve contradictions in reported biological data (e.g., conflicting MIC values across studies)?

  • Standardize Assay Conditions : Control variables like inoculum size, growth media (e.g., RPMI vs. Mueller-Hinton), and incubation time .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., unsubstituted thiochroman-4-ones) to identify trends .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. Q7. What strategies can mitigate synthetic challenges, such as low yields in the final cyclization step?

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., triflic acid vs. BF3·Et2O) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled heating .
  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., phthalimido groups) during intermediate steps .

Specialized Methodological Considerations

Q. Q8. How can researchers design a stability study for this compound under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C, monitoring degradation via HPLC-MS .
  • Light Sensitivity : Perform UV-visible spectroscopy under controlled光照 to assess photodegradation pathways .

Q. Q9. What analytical workflows are recommended for detecting metabolites in pharmacokinetic studies?

  • LC-MS/MS with Isotopic Labeling : Use 14^{14}C or deuterated analogs to track metabolic pathways in rodent models .
  • Microsomal Incubations : Combine liver microsomes (e.g., human CYP3A4) with NADPH to identify phase I metabolites .

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